

# Technical Support Center: Overcoming CD105-Mediated Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LEI105  |           |
| Cat. No.:            | B608513 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CD105-mediated resistance in cancer cells.

# **Frequently Asked Questions (FAQs)**

Q1: What is CD105 and what is its role in cancer?

A1: CD105, also known as Endoglin (ENG), is a homodimeric transmembrane glycoprotein that acts as a co-receptor for the Transforming Growth Factor-beta (TGF- $\beta$ ) superfamily. It is highly expressed on the surface of proliferating endothelial cells and is essential for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition to its role in the tumor vasculature, CD105 is also expressed on the surface of some cancer cells and has been implicated in promoting tumor progression, metastasis, and resistance to therapy.

Q2: How does CD105 contribute to drug resistance in cancer cells?

A2: CD105 can mediate drug resistance through several mechanisms:

Activation of Bypass Signaling Pathways: In non-small cell lung cancer (NSCLC) cells
resistant to EGFR inhibitors like osimertinib, increased CD105 expression is associated with
the emergence of a slow-cycling persister cell population. These cells exhibit altered
metabolism and chromatin condensation, allowing them to survive drug treatment. CD105

### Troubleshooting & Optimization





signaling can re-engage EGFR signaling pathways, promoting cell survival despite the presence of the inhibitor.[1]

- Upregulation of DNA Repair Mechanisms: In ovarian cancer, CD105 expression has been linked to resistance to platinum-based chemotherapy. Downregulation of CD105 leads to increased DNA damage and apoptosis by modulating the expression of several DNA repair genes.[2]
- Induction of Androgen Receptor Splice Variants: In prostate cancer, CD105 signaling,
  particularly through the Bone Morphogenetic Protein (BMP) pathway, can lead to the
  expression of the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding
  domain, rendering it constitutively active and conferring resistance to androgen receptor
  signaling inhibitors (ARSIs) like enzalutamide and abiraterone.[3]
- Activation of the BMP9/Smad Pathway: In choriocarcinoma, overexpression of CD105 has been shown to decrease drug sensitivity, promote invasion and migration, and inhibit apoptosis through the BMP9/Smad signaling pathway.[4]

Q3: My cancer cell line has become resistant to a targeted therapy. How can I determine if CD105 is involved?

A3: To investigate the involvement of CD105 in acquired drug resistance, you can perform the following experiments:

- Assess CD105 Expression: Compare the mRNA and protein levels of CD105 in your
  resistant cell line to the parental, sensitive cell line using qRT-PCR and Western blotting or
  flow cytometry, respectively. A significant increase in CD105 expression in the resistant cells
  would suggest its involvement.
- Knockdown of CD105: Use siRNA or shRNA to specifically knockdown the expression of CD105 in your resistant cell line. If the cells regain sensitivity to the drug after CD105 knockdown, it strongly indicates that CD105 is a key mediator of the resistance.
- Pathway Analysis: Investigate the activation status of downstream signaling molecules in the CD105 pathway, such as phosphorylated SMAD proteins (p-SMAD1/5/8), using Western blotting. Increased p-SMAD levels in resistant cells would further support the role of an activated CD105 signaling pathway.



Q4: What is carotuximab and how can it be used to overcome CD105-mediated resistance?

A4: Carotuximab (also known as TRC105 or ENV105) is a chimeric IgG1 monoclonal antibody that specifically targets and neutralizes human CD105. By binding to CD105, carotuximab can:

- Inhibit Angiogenesis: Block the formation of new blood vessels that supply tumors with nutrients and oxygen.
- Restore Drug Sensitivity: In preclinical models of NSCLC, combining carotuximab with osimertinib has been shown to restore sensitivity in resistant tumors.[1] In prostate cancer models, carotuximab can downregulate the expression of AR-V7, thereby re-sensitizing cancer cells to ARSIs.[3]
- Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 backbone of carotuximab can recruit immune cells to kill CD105-expressing tumor cells.

Carotuximab is currently being investigated in clinical trials for various cancers, often in combination with other anti-cancer agents.

## **Troubleshooting Guides**

Problem 1: Inconsistent results in assessing CD105 expression levels between sensitive and resistant cells.



# Troubleshooting & Optimization

Check Availability & Pricing

| Possible Cause                               | Troubleshooting Step                                                                                                                                                            |
|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cell line heterogeneity                      | Perform single-cell cloning to establish a homogenous population of resistant cells.                                                                                            |
| Passage number variability                   | Ensure that both sensitive and resistant cell lines are used at a similar and low passage number for experiments.                                                               |
| Antibody quality                             | Validate the specificity of your CD105 antibody using a positive and negative control (e.g., a cell line known to express high levels of CD105 and a CD105-knockout cell line). |
| Loading control variability in Western blots | Use a reliable and stable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes.                                                             |

Problem 2: siRNA-mediated knockdown of CD105 does not restore drug sensitivity.



| Possible Cause                    | Troubleshooting Step                                                                                                                                                                                                               |
|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inefficient knockdown             | Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) level. Optimize siRNA concentration and transfection conditions.                                                                             |
| Off-target effects of siRNA       | Use at least two different validated siRNA sequences targeting different regions of the CD105 mRNA. Include a non-targeting siRNA control.                                                                                         |
| Alternative resistance mechanisms | The cancer cells may have developed multiple, redundant resistance pathways that are independent of CD105. Consider performing a broader molecular analysis (e.g., RNA sequencing) to identify other potential resistance drivers. |
| Drug concentration                | Ensure that the drug concentration used in the re-sensitization assay is appropriate and within the therapeutic window.                                                                                                            |

# **Quantitative Data Summary**

Table 1: IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines



| Cell Line | Drug      | IC50 (μM) -<br>Sensitive | IC50 (μM) -<br>Resistant | Fold<br>Resistance |
|-----------|-----------|--------------------------|--------------------------|--------------------|
| A2780     | Cisplatin | $1.40 \pm 0.11$          | 7.39 ± 1.27              | 5.3[5]             |
| OV-90     | Cisplatin | 16.75 ± 0.83             | 59.08 ± 2.89<br>(CisR1)  | 3.53[2]            |
| OV-90     | Cisplatin | 16.75 ± 0.83             | 70.14 ± 5.99<br>(CisR2)  | 4.19[2]            |
| SKOV-3    | Cisplatin | 19.18 ± 0.91             | 91.59 ± 8.47<br>(CisR1)  | 4.77[2]            |
| SKOV-3    | Cisplatin | 19.18 ± 0.91             | 109.6 ± 4.47<br>(CisR2)  | 5.71[2]            |

Table 2: IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines

| Cell Line | Drug        | IC50 (nM) -<br>Sensitive | IC50 (nM) -<br>Resistant     | Fold<br>Resistance |
|-----------|-------------|--------------------------|------------------------------|--------------------|
| PC9       | Osimertinib | ~20-70                   | >5000                        | >70[6]             |
| H1975     | Osimertinib | 30                       | 4770                         | ~159[7]            |
| PC9       | Osimertinib | 2.36 ± 1                 | 512 ± 35<br>(CycD1+)         | ~217[8]            |
| HCC827    | Osimertinib | 5.8 ± 3                  | 604,000 ±<br>43,000 (CycD1+) | >100,000[8]        |

Table 3: IC50 Values in Sensitive vs. Resistant Prostate Cancer Cell Lines

| Cell Line | Drug         | IC50 (μM) -<br>Sensitive | IC50 (μM) -<br>Resistant | Fold<br>Resistance |
|-----------|--------------|--------------------------|--------------------------|--------------------|
| LNCaP     | Enzalutamide | 5.6 ± 0.8                | N/A                      | N/A[9][10]         |
| C4-2B     | Enzalutamide | N/A                      | 14.77                    | 12.4[11]           |



Table 4: Clinical Trial Data for Carotuximab in Prostate Cancer

| Cancer Type                                                    | Treatment                 | Outcome                                                                                                                          |
|----------------------------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Metastatic Castration-<br>Resistant Prostate Cancer<br>(mCRPC) | Carotuximab + Apalutamide | Median Progression-Free Survival (PFS) of over 13 months in patients who had progressed on standard hormone-based therapies.[12] |

# Key Experimental Protocols Protocol 1: Generation of Drug-Resistant Cancer Cell Lines (Stepwise Exposure Method)

- Determine the initial drug concentration: Perform a dose-response curve (e.g., using an MTT assay) to determine the IC20 (the concentration that inhibits 20% of cell growth) of the drug on the parental, sensitive cell line.
- Initial exposure: Culture the parental cells in their standard growth medium supplemented with the IC20 of the drug.
- Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.
   Continue to culture the surviving cells, changing the medium with the fresh drug-containing medium every 2-3 days.
- Dose escalation: Once the cells have recovered and are proliferating steadily in the
  presence of the drug, gradually increase the drug concentration. A common approach is to
  double the concentration at each step.
- Repeat cycles: Repeat the process of monitoring and dose escalation until the cells can
  tolerate a clinically relevant or significantly higher concentration of the drug compared to the
  parental cells. This process can take several months.
- Characterize the resistant phenotype: Once a resistant cell line is established, confirm the level of resistance by determining the IC50 of the drug and comparing it to the parental cell line. Also, assess the expression of resistance markers like CD105.



#### **Protocol 2: Assessing Drug Sensitivity using MTT Assay**

- Cell Seeding: Seed the cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Prepare a serial dilution of the drug in culture medium. Remove the old medium from the wells and add 100 μL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
- MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

#### Protocol 3: siRNA-mediated Knockdown of CD105

- siRNA Preparation: Resuspend the lyophilized CD105-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20-100  $\mu$ M.
- Cell Seeding: The day before transfection, seed the resistant cancer cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
- Transfection Complex Formation:



- For each well, dilute the siRNA (final concentration typically 20-50 nM) in a serum-free medium (e.g., Opti-MEM).
- In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
- Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of transfection complexes.
- Transfection: Add the transfection complexes dropwise to the cells in each well.
- Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
- Verification of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency of CD105 at the mRNA level (using qRT-PCR) and protein level (using Western blotting).
- Functional Assay: Following confirmation of successful knockdown, perform a drug sensitivity assay (e.g., MTT assay) to determine if the cells have been re-sensitized to the drug.

# Signaling Pathways and Experimental Workflows





Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CD105 blockade restores osimertinib sensitivity in drug-resistant EGFR-mutant non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines
   Characterized by Enriched Metastatic Properties with Increased Twist Expression PMC
   [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing CD105 and androgen receptor to target stromal-epithelial interactions for clinical benefit PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD105 overexpression mediates drug-resistance in choriocarcinoma cells through BMP9/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming CD105-Mediated Resistance in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b608513#overcoming-lei105-resistance-in-cancercells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com